4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide
Description
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is a synthetic small molecule featuring a benzamide core linked via an amino group to a 5-nitro-substituted 2-oxoindole moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as kinases and receptors.
Properties
Molecular Formula |
C15H10N4O4 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H10N4O4/c16-14(20)8-1-3-9(4-2-8)17-13-11-7-10(19(22)23)5-6-12(11)18-15(13)21/h1-7H,(H2,16,20)(H,17,18,21) |
InChI Key |
GOMJZHZQUZIXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The nitrated indole is reacted with 4-aminobenzamide under appropriate conditions to form the final compound. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.
Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the indole structure.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[(5-Amino-2-oxoindol-3-yl)amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives, though less common.
Scientific Research Applications
Chemistry
In chemistry, 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole and benzamide moieties are common in many bioactive molecules, making this compound a candidate for drug development, particularly in targeting enzymes or receptors.
Medicine
In medicine, research is focused on its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases. The nitro group can be a key functional group in prodrugs, which are activated in the body to exert their effects.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable and colorful nature. It may also find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their functions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Research Implications
- Optimization Pathways : Introducing CF3 (as in ) or varying linker length (as in ) could refine activity or pharmacokinetics .
Biological Activity
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide, a compound featuring an indole moiety and a benzamide functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications in various fields of research.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 265.26 g/mol
This compound is characterized by the presence of a nitro group on the indole, which may enhance its biological efficacy compared to similar compounds.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins such as Bcl-2. For instance, a derivative of this compound demonstrated an EC value of 0.9 μM against human DNMT3A, indicating potent inhibition of DNA methyltransferase activity, which is crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the nitro group is believed to contribute to its activity against pathogens such as Mycobacterium tuberculosis. In vitro studies have reported significant inhibition of bacterial growth, suggesting its potential as an anti-tubercular agent .
Enzyme Inhibition
This compound acts as an enzyme inhibitor, impacting various biological pathways. Its interaction with specific enzymes can disrupt cellular processes critical for pathogen survival and proliferation. The mechanism involves the reduction of the nitro group within biological environments, leading to the formation of reactive intermediates that interfere with enzymatic functions .
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound has been explored to optimize its biological efficacy. Key findings include:
- Nitro Group Influence : The presence of the nitro group enhances antimicrobial activity.
- Indole Moiety : The indole structure contributes significantly to anticancer properties by facilitating interactions with DNA methyltransferases.
- Benzamide Functional Group : This moiety aids in binding to target proteins, enhancing overall biological activity.
Study 1: Anticancer Efficacy
In a study examining the effects of this compound on leukemia cells, researchers found that the compound induced apoptosis through the intrinsic pathway. The results indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its potential as a therapeutic agent in oncology.
Study 2: Antimicrobial Properties
Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, highlighting its potential for further development as an anti-tubercular drug.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-[5-Nitro-2-oxoindol-3-yl]amino]benzamide | Nitro group on indole | Enhanced antimicrobial activity | Significant against M. tuberculosis |
| 4-[2-(1H-indol-3-yloxy)phenyl]benzamide | Ether linkage | Different interaction profile | Moderate anticancer activity |
| 4-[5-Bromo-2-oxoindol-3-yloxy]benzamide | Bromine substitution | Increased lipophilicity | Lower bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
